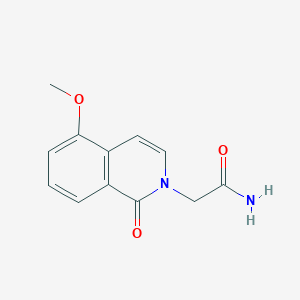

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

描述

属性

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9-8(10)5-6-14(12(9)16)7-11(13)15/h2-6H,7H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKBFMRLWDXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety with a methoxy group at the 5-position and an acetamide functional group. Its structure is pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has been studied for its potential to inhibit various microbial strains. Preliminary studies suggest it may possess significant antibacterial properties.

2. Anticancer Properties

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific enzymes or receptors involved in cell survival.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives similar to this compound:

Comparative Analysis

Comparative studies with related compounds reveal that the presence of the methoxy group enhances solubility and bioactivity:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-mesityl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide | Moderate antimicrobial activity | Lacks methoxy group |

| N-mesityl-2-(5-hydroxy-1-oxoisoquinolin-2(1H)-yl)acetamide | Reduced solubility and bioactivity | Hydroxy group affects interaction |

相似化合物的比较

Key Observations :

- Methoxy vs.

- Thermal Stability : Higher melting points in phenyl-substituted derivatives (e.g., 3a: 203–205°C) suggest increased crystallinity due to aromatic stacking .

Variations in Acetamide N-Substituents

The N-substituent on the acetamide moiety modulates steric bulk and lipophilicity.

Key Observations :

- Branched vs. Cyclic Substituents : Branched alkyl groups (e.g., 3o) reduce crystallinity, resulting in oily products, while cyclic substituents (e.g., 5i) favor solid formation .

- Chromatographic Behavior: Higher Rf values (e.g., 5i: 0.74) correlate with increased lipophilicity in non-polar solvent systems .

Heterocyclic Modifications

Replacing the isoquinoline core with benzothiazole or indole derivatives introduces distinct bioactivity profiles.

Key Observations :

- Benzothiazole Derivatives : Halogen substituents (Cl, Br) increase melting points (240–260°C) due to molecular rigidity and intermolecular interactions .

Discussion

- Synthetic Flexibility : The target compound and analogs are synthesized via multicomponent reactions (MCRs) or nucleophilic substitutions, enabling rapid diversification .

- Structure-Activity Relationships (SAR) :

- Biological Implications: While benzothiazole-isoquinoline hybrids show anticancer activity, methoxy-substituted isoquinolines may target serotonin or kinase pathways due to structural resemblance to natural alkaloids .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves coupling reactions between activated isoquinoline derivatives and acetamide precursors. For example, carbodiimide-mediated coupling under anhydrous conditions (e.g., DMF, 0–5°C) is common . Optimizing reaction time (e.g., 24–48 hours) and stoichiometric ratios (1:1.2 molar ratio of isoquinoline to acetamide) minimizes by-products. Temperature control (room temperature to 60°C) and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) are critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR resolves structural features like methoxy and acetamide groups (e.g., δ 3.85 ppm for methoxy protons ). FTIR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Mass spectrometry (ESI/APCI+) verifies molecular weight (e.g., [M+H]+ at m/z 347) . XRD (via SHELX ) determines crystal packing, crucial for confirming stereochemistry.

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility is highest in polar aprotic solvents (DMSO, DMF) and lower in aqueous buffers (PBS, pH 7.4). Stability assays show degradation <5% at -20°C over 6 months but accelerated decomposition at >40°C . Pre-formulation studies recommend lyophilization for long-term storage.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data during structural elucidation?

- Contradictions in peak splitting (e.g., unexpected multiplicity) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to resolve coupling networks and confirm connectivity . Cross-validate with XRD crystallography (SHELXL ) to distinguish between tautomers or conformational isomers. For trace impurities, employ HPLC-MS with C18 columns (acetonitrile/water gradients) .

Q. What strategies resolve conflicting bioactivity data across in vitro models?

- Discrepancies in IC₅₀ values (e.g., cancer vs. normal cells) may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CCK-8 assays with triplicate runs . Validate target engagement via molecular docking (Autodock Vina) against predicted receptors like cyclooxygenase-2 or adenosine A2B . Compare results with structurally analogous compounds (e.g., indole-acetamide derivatives ) to identify SAR trends.

Q. How to design experiments to elucidate the mechanism of action using computational methods?

- Perform molecular dynamics simulations (AMBER) to study binding stability at active sites (e.g., kinase domains). Pair with free-energy perturbation calculations to predict affinity changes upon substituent modification . Validate hypotheses via knockdown assays (siRNA) of candidate targets in cell lines . For in vivo relevance, use pharmacokinetic modeling (GastroPlus) to assess bioavailability and metabolite formation.

Data Contradiction Analysis

Q. How to reconcile variations in reported synthetic yields for this compound?

- Yield disparities (e.g., 58% vs. 75%) often arise from purification methods. For example, recrystallization (ethyl acetate/hexane) may recover purer product but lower yields than flash chromatography . Document reaction parameters (e.g., moisture levels, inert gas use) rigorously and compare with literature protocols .

Q. Why do toxicity profiles differ between zebrafish and murine models?

- Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) affect metabolite toxicity. Conduct ADME studies with liver microsomes from both species to identify divergent pathways . Use LC-MS/MS to quantify major metabolites and correlate with histopathology data.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。